2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a specialized organic compound characterized by its unique structure, which includes a chlorinated benzofuran moiety and a dioxaborolane core. The molecular formula for this compound is C14H16BClO3, with a molecular weight of 278.54 g/mol. The presence of the chlorobenzofuran group enhances its potential reactivity and biological activity, making it an interesting subject for research in organic synthesis and medicinal chemistry.
The compound functions primarily as a boron-containing reagent in various organic reactions. It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a boronic ester to facilitate the formation of carbon-carbon bonds. The dioxaborolane structure allows for the stabilization of the boron atom, making it reactive under mild conditions. Additionally, the chlorinated benzofuran component can undergo nucleophilic substitutions or electrophilic aromatic substitutions, expanding its utility in synthetic pathways.
Research indicates that 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits significant biological activity. It has been noted for its potential as an inhibitor of certain cytochrome P450 enzymes (CYP), which are crucial for drug metabolism . Specifically, it is identified as an inhibitor of CYP1A2 and CYP2D6 enzymes . Such properties suggest that this compound could play a role in pharmacological applications or drug development.
The synthesis of 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chlorobenzofuran with boronic acid derivatives under controlled conditions. Common methods include:
The compound has several applications primarily in organic synthesis and medicinal chemistry:
Interaction studies involving 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have focused on its metabolic interactions within biological systems. The compound's role as an inhibitor of cytochrome P450 enzymes suggests potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. Understanding these interactions is crucial for assessing its safety profile and therapeutic index.
Several compounds share structural similarities with 2-(6-Chlorobenzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(Benzofuran-7-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 1192755-14-8 | 0.93 | Different position of substitution on benzofuran |
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenemethanol | 1009303-77-8 | 0.93 | Contains methoxy group instead of chlorobenzofuran |
2-(Benzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 519054-55-8 | 0.95 | Lacks chlorine substituent |
2-(Benzofuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 402503-13-3 | 0.75 | Different substitution pattern on benzofuran |
This comparison highlights the unique chlorination at position six on the benzofuran ring in our compound which may influence both its reactivity and biological activity compared to similar compounds.